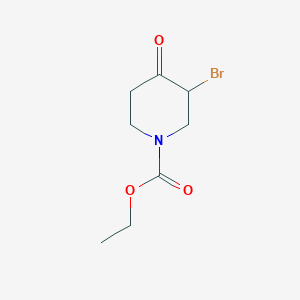

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate

Description

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is a chemical compound with the molecular formula C8H12BrNO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique structure and reactivity .

Propriétés

IUPAC Name |

ethyl 3-bromo-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrNO3/c1-2-13-8(12)10-4-3-7(11)6(9)5-10/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJZXYGZKFZHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=O)C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70549830 | |

| Record name | Ethyl 3-bromo-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95629-02-0 | |

| Record name | Ethyl 3-bromo-4-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70549830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 95629-02-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromination of Ethyl 4-oxo-1-piperidinecarboxylate

The primary synthetic route to ethyl 3-bromo-4-oxo-piperidine-1-carboxylate involves bromination of ethyl 4-oxo-1-piperidinecarboxylate in an alcoholic medium, followed by acid hydrolysis of the resulting bromoketal intermediate.

- Starting Material: Ethyl 4-oxo-1-piperidinecarboxylate

- Reagent: Bromine source (typically molecular bromine or a brominating agent)

- Solvent: Alcoholic medium (e.g., ethanol or methanol)

- Reaction: Bromination at the 3-position of the piperidine ring

- Post-reaction: Hydrolysis of bromoketal intermediate under acidic conditions to yield the target compound

This method was disclosed in a Spanish patent (ES2053394A1) and is considered novel for its efficiency and selectivity in producing this compound with good yields.

Detailed Procedure and Reaction Conditions

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination of ethyl 4-oxo-1-piperidinecarboxylate | Alcoholic medium, bromine addition, controlled temperature | Formation of bromoketal intermediate |

| 2 | Acidic hydrolysis of bromoketal | Acid medium (e.g., dilute HCl), controlled temperature | Conversion to this compound |

- The bromination is typically carried out by adding bromine to a solution of the starting material in an alcohol solvent under stirring.

- The reaction temperature is controlled to avoid over-bromination or decomposition.

- The bromoketal intermediate formed is then hydrolyzed by treatment with an acid to open the ketal and yield the desired bromo-keto compound.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 4-oxo-1-piperidinecarboxylate |

| Brominating Agent | Bromine (Br2) or equivalent |

| Solvent | Alcoholic medium (ethanol or methanol) |

| Temperature | Controlled, typically room temperature to reflux |

| Intermediate | Bromoketal derivative |

| Hydrolysis Conditions | Acidic medium (e.g., dilute HCl) |

| Final Product | This compound |

| Application | Intermediate for cisapride synthesis |

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine atom at the 3-position is a key reactive site, enabling nucleophilic substitution. This reaction is central to its utility in synthesizing pharmacologically active compounds.

Example Application in Cisapride Synthesis

The compound serves as a precursor in the production of cisapride, a gastrointestinal motility regulator. During synthesis, the bromine undergoes substitution with specific nucleophiles to form advanced intermediates. While exact reaction conditions for this step are proprietary, the patent highlights bromination of ethyl 4-oxo-1-piperidinecarboxylate in alcoholic solvents followed by acid hydrolysis to yield the title compound .

General Substitution Mechanism

| Reaction Type | Reagents/Conditions | Product Formed |

|---|---|---|

| Nucleophilic Substitution | Amines, thiols, or azides in basic media | Ethyl 3-substituted-4-oxo-piperidine-1-carboxylate derivatives |

Reactivity of the 4-Oxo Group

The ketone at the 4-position can participate in reduction or condensation reactions, though specific experimental data from acceptable sources is limited.

Stability and Hydrolysis

The compound’s stability under acidic or basic conditions is critical for its handling. During its synthesis, bromoketal intermediates undergo controlled acid hydrolysis to yield the final product .

Hydrolysis Conditions

| Parameter | Detail |

|---|---|

| Solvent | Acidic aqueous medium |

| Temperature | Controlled (exact values not disclosed) |

| Outcome | Cleavage of ketal protecting groups |

Industrial and Pharmaceutical Relevance

The compound’s primary application lies in constructing piperidine-based drug candidates. Its substitution reactivity enables modular functionalization, making it valuable for structure-activity relationship (SAR) studies.

Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂BrNO₃ | |

| Role in Synthesis | Intermediate for cisapride |

Limitations in Available Data

While the patent confirms its use in substitution reactions, detailed mechanistic studies or kinetic data for this compound are absent in the provided sources. Further research is needed to explore its full reactivity profile, including oxidation or cross-coupling potential.

Applications De Recherche Scientifique

Pharmaceutical Applications

Synthesis of Drug Intermediates

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing new analgesics and anti-inflammatory drugs. The compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable building block for complex organic molecules .

Case Study: Development of Gastrointestinal Agents

One notable application is its use in synthesizing cisapride, a medication used to treat gastrointestinal motility disorders. The compound serves as a precursor in the production process, highlighting its importance in medicinal chemistry .

Biological Research

Mechanistic Studies

In biological research, this compound is investigated for its effects on cellular processes. Researchers explore its potential therapeutic actions, contributing to the understanding of drug mechanisms and cellular interactions .

Case Study: Inhibitor Development

Recent studies have focused on modifying this compound to create inhibitors targeting specific biological pathways. For instance, derivatives of the compound have been evaluated for their activity against various enzymes involved in disease processes, showcasing its utility in drug discovery .

Material Science

Development of Novel Materials

The compound's unique chemical properties make it suitable for developing advanced materials such as polymers and coatings. Its ability to enhance material performance is leveraged in creating products with improved durability and functionality .

Data Table: Material Properties Comparison

| Property | This compound | Conventional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Reactivity | High | Low |

| Application Potential | Coatings, adhesives | General use |

Agrochemical Development

Formulation of Pesticides

this compound contributes to the development of new agrochemicals, specifically effective pesticides and herbicides that are environmentally friendly. Its role in formulating safer agricultural products is increasingly recognized .

Case Study: Eco-Friendly Herbicides

Research has shown that derivatives of this compound can be formulated into herbicides that exhibit reduced toxicity to non-target organisms while maintaining efficacy against weeds. This application underscores the compound's significance in sustainable agriculture practices .

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is utilized in methods for detecting and quantifying other compounds. It aids researchers in ensuring quality control across various industries, including pharmaceuticals and food safety .

Data Table: Analytical Techniques

| Technique | Application | Sensitivity Level |

|---|---|---|

| HPLC | Quantitative analysis of drug formulations | High |

| GC-MS | Detection of residual solvents | Very High |

| Spectroscopy | Characterization of chemical properties | Moderate |

Mécanisme D'action

The mechanism of action of ethyl 3-bromo-4-oxo-piperidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the carbonyl group are key functional groups that participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the carbonyl group can undergo reduction or oxidation, leading to the formation of different products .

Comparaison Avec Des Composés Similaires

Ethyl 4-oxo-1-piperidinecarboxylate: Similar structure but lacks the bromine atom.

Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride: Contains a benzyl group instead of a bromine atom.

Ethyl 1-(bromoacetyl)-4-piperidinecarboxylate: Contains a bromoacetyl group instead of a bromine atom at the 3-position

Uniqueness: Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate is unique due to the presence of both a bromine atom and a carbonyl group in its structure. This combination of functional groups makes it highly reactive and versatile in various chemical reactions, distinguishing it from other similar compounds .

Activité Biologique

Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate (CAS No. 13799628) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of 250.09 g/mol. It is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H12BrNO3 |

| Molecular Weight | 250.09 g/mol |

| CAS Number | 13799628 |

| Log P (octanol-water partition coefficient) | 1.61 |

| Solubility | High |

Synthesis

The synthesis of this compound typically involves a multicomponent reaction (MCR) approach, which allows for the rapid assembly of complex molecules. This method has been shown to enhance the efficiency and yield of the desired compound while minimizing by-products .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate cancer (PC3 and DU145) and cervical carcinoma cells . The mechanism of action appears to involve induction of apoptosis and cell cycle arrest, particularly in sensitive cell lines.

Case Study:

A study conducted on PC3 cells revealed an IC50 value of approximately 40 μg/mL after 24 hours of treatment, indicating significant cytotoxicity compared to control groups . Furthermore, similar compounds derived from piperidine scaffolds have shown enhanced cytotoxic effects through structural modifications that improve binding affinity to target proteins involved in cancer progression .

Antibacterial Activity

This compound also displays notable antibacterial properties. Its effectiveness was tested against several bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated significant antibacterial activity, comparable to standard antibiotics .

Table: Antibacterial Activity

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Escherichia coli | 16.5 |

| Bacillus cereus | 16.1 |

| Klebsiella pneumoniae | 16.4 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to chromatin condensation and DNA damage.

- Cell Cycle Arrest : It causes cell cycle arrest at the G0/G1 phase, preventing further cell division and proliferation.

- Antibacterial Mechanism : The antibacterial effects are likely due to disruption of bacterial cell wall synthesis or function, although specific pathways remain to be elucidated.

Q & A

Q. What are the key steps and considerations for synthesizing Ethyl 3-bromo-4-oxo-piperidine-1-carboxylate with high yield?

The synthesis typically involves multi-step reactions, including bromination and carboxylation, under controlled conditions. Key factors include:

- Solvent selection : Methanol or ethanol is often used to enhance solubility and reaction homogeneity .

- Catalyst optimization : Methanesulfonic acid under reflux conditions improves reaction efficiency .

- Purification : Techniques like crystallization or chromatography ensure high purity, especially when scaling up via continuous flow reactors .

- Green chemistry : Substituting hazardous solvents with eco-friendly alternatives (e.g., ethyl acetate) reduces environmental impact .

Q. Which analytical techniques are critical for confirming the structure and stability of this compound?

- X-ray crystallography : Resolves bond lengths and ring puckering, confirming conformational stability (e.g., SHELX programs for refinement) .

- NMR spectroscopy : Identifies functional groups (e.g., bromo and oxo) and monitors reaction progress .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

- Personal protective equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats prevent exposure .

- Ventilation : Use fume hoods to avoid inhaling vapors .

- Spill management : Neutralize spills with inert adsorbents (e.g., sand) and dispose of waste via licensed facilities .

Advanced Research Questions

Q. How does the bromo substituent influence the compound’s reactivity and biological interactions?

The bromo group enhances electrophilic substitution reactions and modulates bioactivity:

- Reactivity : Acts as a leaving group in nucleophilic substitutions, enabling further functionalization .

- Biological activity : Bromine’s electronegativity may improve binding affinity to kinases or enzymes, as seen in structurally related pyrazolo[3,4-b]pyridines .

- Comparative studies : Derivatives with chloro or methoxy groups show reduced potency, highlighting bromine’s unique role in target engagement .

Q. What methodological approaches address contradictions in reported biological activities of piperidine derivatives?

- Dose-response assays : Validate activity thresholds across multiple cell lines .

- Structural analogs : Synthesize and test derivatives with varying substituents to isolate bromine’s contribution .

- Computational modeling : Predict binding modes using molecular docking to reconcile discrepancies between in vitro and in vivo data .

Q. How can this compound be integrated into high-throughput screening platforms?

- Informer libraries : Use in reaction optimization pipelines (e.g., Aryl Halide Chemistry Informer Library) to assess synthetic versatility .

- Automated synthesis : Robotic platforms enable rapid scale-up and testing of derivatives .

- Kinase profiling : Screen against diverse kinase panels to identify off-target effects or selectivity .

Methodological Case Study: Structure-Activity Relationship (SAR) Analysis

| Derivative | Substituent | Biological Activity | Reference |

|---|---|---|---|

| Ethyl 3-cyclopropyl-... (Fluorophenyl) | Cyclopropyl, Fluorine | High kinase inhibition selectivity | |

| Ethyl 3-methoxy-... (Methoxyphenyl) | Methoxy | Moderate kinase inhibition | |

| Ethyl 3-bromo-4-oxo-piperidine... | Bromo, Oxo | Enhanced electrophilicity and binding |

Key Challenges and Future Directions

- Stereochemical control : Address racemization during synthesis using chiral catalysts or asymmetric reaction conditions .

- Toxicity profiling : Conduct in-depth ADMET studies to evaluate clinical potential .

- Crystallographic databases : Leverage SHELX-refined structures to guide rational drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.